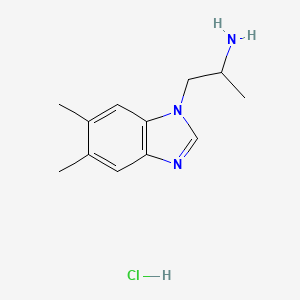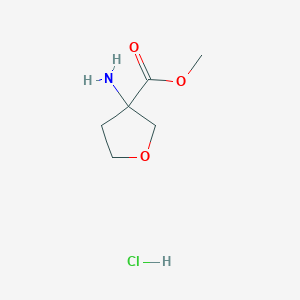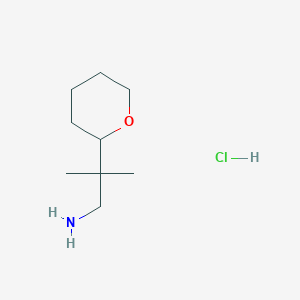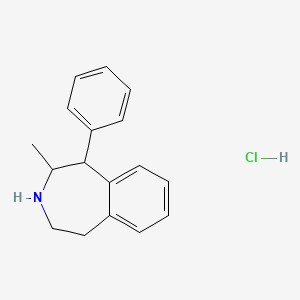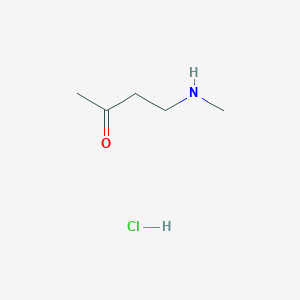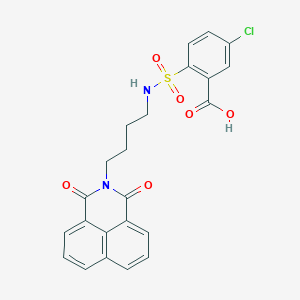
Radioprotectin-1
Vue d'ensemble
Description
Radioprotectin-1 is a potent and specific nonlipid agonist of lysophosphatidic acid receptor 2 (LPA2), with an EC50 value of 25 nM for murine LPA2 subtype .
Synthesis Analysis
This compound was developed as a novel nonlipid agonist of LPA2 based on the hypothesis that activation of the LPA2 GPCR elicits antiapoptotic and regenerative actions of LPA .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as the IUPHAR/BPS Guide to PHARMACOLOGY .Chemical Reactions Analysis
This compound exerts its radioprotective and radiomitigative action through specific activation of the upregulated LPA2 GPCR in Lgr5+ stem cells .Physical And Chemical Properties Analysis
This compound has a molecular weight of 486.9 g/mol, a XLogP3-AA of 3.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 8 .Applications De Recherche Scientifique
Radioprotection
Radioprotectin-1 est un agoniste non lipidique puissant et spécifique du récepteur 2 de l'acide lysophosphatidique (LPA2) et a démontré des propriétés radioprotectrices . Il peut être utilisé pour inhiber les toxicités induites par les radiations, ce qui en fait un outil précieux dans le domaine de la radioprotection .
Médecine et soins de santé
Dans le domaine de la médecine et des soins de santé, this compound peut être utilisé comme complément à l'imagerie médicale pour réduire la morbidité et la mortalité des patients dues à l'exposition aux rayonnements ionisants . On le trouve également en quantités élevées dans les aliments riches en antioxydants, ce qui suggère qu'une recommandation diététique spécifique pourrait être bénéfique en radioprotection .
Radiothérapie
This compound peut jouer un rôle crucial en radiothérapie. Il peut aider à protéger les patients contre les risques liés aux radiations à la suite d'incidents et d'accidents, ainsi que contre les risques liés aux radiations dans des circonstances normales . Il peut également être utilisé pour optimiser l'irradiation afin que la dose correcte soit administrée au volume cible et que la dose administrée aux tissus sains soit limitée à des niveaux acceptables .
Réparation de l'ADN
This compound peut jouer un rôle important dans la réparation de l'ADN. L'enzyme PARP-1 joue un rôle crucial dans la réparation des dommages à l'ADN et la modification des protéines. Les cellules exposées aux radiations peuvent subir des dommages à l'ADN, tels que des dommages à une seule brin, intra-brins ou inter-brins. Ces dommages, associés à la stagnation de la fourche de réplication, déclenchent des mécanismes de réparation de l'ADN, y compris ceux impliquant PARP-1 .
Traitement du cancer
This compound peut être utilisé dans le traitement du cancer. La radiothérapie endommage l'ADN à l'intérieur des cellules cancéreuses, ce qui les fait mourir . This compound peut contribuer à améliorer l'efficacité de la radiothérapie en réduisant les dommages causés aux cellules saines par les radiations .
Pharmacologie
En pharmacologie, this compound est connu comme un agoniste non lipidique puissant et spécifique du récepteur 2 de l'acide lysophosphatidique (LPA2), avec une valeur de CE50 de 25 nM pour le sous-type murin LPA 2 . Il peut être utilisé dans diverses études et applications pharmacologiques.
Mécanisme D'action
Target of Action
Radioprotectin-1 is a potent and specific nonlipid agonist of the lysophosphatidic acid receptor 2 (LPA2) . The LPA2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival .
Mode of Action
This compound interacts with its target, the LPA2 receptor, by functioning as a full agonist . This means it binds to the LPA2 receptor and activates it, triggering a series of intracellular events .
Biochemical Pathways
Upon activation by this compound, the LPA2 receptor initiates various biochemical pathways that contribute to its radioprotective and radiomitigative action . These pathways primarily involve the reduction of apoptosis (programmed cell death) induced by gamma-irradiation and the radiomimetic drug Adriamycin in cells that express LPA2 .
Pharmacokinetics
It’s known that this compound is administered subcutaneously in murine models , suggesting that it is absorbed into the bloodstream and distributed throughout the body to exert its effects.
Result of Action
The primary result of this compound’s action is the reduction of apoptosis in cells exposed to radiation . This is particularly significant in rapidly proliferating cells, which are highly sensitive to ionizing radiation . By reducing apoptosis, this compound helps to protect these cells from radiation-induced damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the level of radiation exposure can impact the degree to which this compound is able to reduce apoptosis . Additionally, the presence of other substances, such as the radiomimetic drug Adriamycin, can also affect the action of this compound .
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S/c24-15-9-10-19(18(13-15)23(29)30)33(31,32)25-11-1-2-12-26-21(27)16-7-3-5-14-6-4-8-17(20(14)16)22(26)28/h3-10,13,25H,1-2,11-12H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUYQCJIFWMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1622006-09-0 | |
| Record name | 5-chloro-2-[(4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butyl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Radioprotectin-1 exert its protective effect against radiation damage in the colon?
A1: this compound, an agonist of the Lysophosphatidic acid receptor 2 (LPA2), demonstrates protective effects against radiation-induced damage to the colonic epithelium. [, ] Research suggests this protection stems from this compound's ability to mitigate radiation-induced disruptions in the colonic epithelial barrier. [] This barrier dysfunction, characterized by increased permeability and tight junction disruption, is a significant consequence of radiation exposure. This compound effectively reduces this permeability and maintains the integrity of tight junctions, thus preserving the barrier function. [] The compound achieves this by preventing the redistribution of tight junction proteins, a process mediated through the Rho-kinase pathway. [] Further studies indicate that this compound's protective action also extends to the Lgr5-positive intestinal stem cells, shielding them from radiation injury. [] This preservation of stem cells is crucial for the long-term recovery of the intestinal epithelium following radiation exposure.
Q2: What are the key findings regarding this compound's mechanism of action in both in vitro and in vivo models of radiation injury?
A2: In both cell culture (Caco-2 and m-ICC12 cells) and animal models (total body irradiation and partial body irradiation in mice), this compound administration has been shown to:
- Prevent the redistribution of tight junction proteins: This preservation of tight junctions effectively maintains the integrity of the epithelial barrier, reducing permeability defects induced by radiation. []
- Reduce mucosal permeability to inulin: This finding further supports this compound's role in maintaining the integrity and function of the intestinal barrier following radiation exposure. []
- Lower plasma Lipopolysaccharide (LPS) levels: Elevated LPS levels, indicative of endotoxemia and a compromised intestinal barrier, were mitigated by this compound treatment. []
- Protect Lgr5-positive intestinal stem cells: This finding highlights the potential of this compound to contribute to the long-term recovery of the intestinal epithelium after radiation damage. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



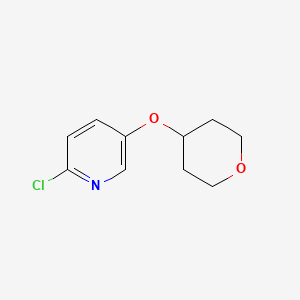
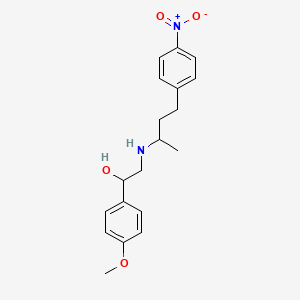
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)
![hexahydro-2H-cyclopenta[b][1,4]dithiin-5-one](/img/structure/B1469823.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)


